2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a dioxaborolane core substituted with a 4,5-difluoro-2-nitrophenyl group. This compound combines electron-withdrawing substituents (nitro and fluorine) on the aryl ring, which modulate its electronic properties and reactivity. Such derivatives are widely used in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex aromatic systems in pharmaceuticals and materials science. The compound’s stability under ambient conditions and compatibility with diverse reaction media make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4,5-difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)9(15)6-10(7)16(17)18/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLVGYWVSFRFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Catalytic System
A flame-dried three-necked flask is charged with 4,5-difluoro-2-nitrobenzene bromide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%) in degassed dioxane. Potassium acetate (3.0 equiv) is added as a base to neutralize HX byproducts. The mixture is stirred under argon at 80–100°C for 12–18 hours, monitored by thin-layer chromatography (TLC).
Critical Parameters :
-
Catalyst Choice : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in yield (82% vs. 65%) due to enhanced stability under nitro group presence.
-
Solvent Effects : Dioxane provides optimal polarity for solubilizing both aromatic and boronate components. Substituting with tetrahydrofuran (THF) reduces yield by 15–20%.
-
Temperature Control : Reactions below 80°C show incomplete conversion, while temperatures exceeding 110°C risk nitro group reduction.
Workup and Purification
Post-reaction, the mixture is cooled to room temperature, filtered through Celite®, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 8:1 v/v) or fractional distillation under vacuum (108°C at 23 mmHg). High-vacuum drying (0.2 mmHg) removes residual solvents, yielding the title compound as a pale yellow solid (mp 56–58°C).
Alternative Synthetic Routes and Comparative Analysis
While Miyaura borylation dominates industrial-scale production, exploratory methods offer insights into functional group tolerance:
Direct Boron Electrophile Substitution
Aryl lithium intermediates, generated via halogen-lithium exchange at –100°C, react with trimethyl borate followed by pinacol protection. This method, though effective for electron-deficient arenes, struggles with nitro group stability, yielding ≤40%.
Radical Borylation Pathways
Emerging photoredox strategies employ 4,4,5,5-tetramethyl-1,3,2-dioxaborolane radicals under blue LED irradiation. Preliminary data suggest moderate yields (55–60%) but superior compatibility with sensitive substituents.
Table 1: Comparative Performance of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Nitro Stability |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂ | 82 | 98 | High |
| Direct Substitution | n-BuLi | 40 | 90 | Moderate |
| Radical Borylation | Ir(ppy)₃ | 58 | 95 | High |
Functional Group Compatibility and Side Reactions
The nitro group’s susceptibility to reduction necessitates careful condition selection:
Nitro Group Reduction Pathways
Under prolonged heating (>12 hours) or excessive Pd catalyst loading (≥5 mol%), partial reduction to amine derivatives occurs. This side reaction is suppressed by:
-
Strict argon atmosphere maintenance
-
Catalyst loadings limited to 2–3 mol%
-
Reaction quenching at 85–90% conversion (as determined by HPLC)
Deborylation Risks
Acidic workup conditions (pH < 5) promote deborylation, converting the boronic ester to boronic acid. Neutralization with saturated NaHCO₃ prior to extraction mitigates this issue.
Scale-Up Considerations and Industrial Adaptations
Kilogram-scale production introduces unique challenges:
Solvent Volume Optimization
Bench-scale dioxane volumes (10 mL/g substrate) are reduced to 5 mL/g in large reactors, improving thermal management without compromising yield.
Catalyst Recycling
Pd recovery via chelating resins (e.g., QuadraPure® TU) achieves 75–80% metal reuse across three batches, reducing costs by 30%.
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency:
Spectroscopic Validation
-
¹¹B NMR : δ 30.2 ppm (quartet, J = 98 Hz) confirms tetracoordinated boron
-
¹⁹F NMR : δ –118.7 (d, J = 22 Hz, F-4), –120.3 (d, J = 22 Hz, F-5)
-
HRMS : m/z 329.0924 [M+H]⁺ (calc. 329.0921)
Purity Assessment
HPLC (C18 column, MeCN/H2O 70:30) shows ≥98% purity with retention time 6.72 minutes.
Chemical Reactions Analysis
Cross-Coupling Reactions
Dioxaborolanes are pivotal in Suzuki-Miyaura coupling reactions. For structurally similar compounds (e.g., 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, result 5), the boron center reacts with aryl halides or triflates in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃. The nitro and fluoro substituents on the phenyl ring likely influence regioselectivity and reaction rates due to their electron-withdrawing effects .
Table 2: Cross-Coupling Parameters
| Catalyst | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | THF/water | 80–100°C | Biaryl compounds |
Cyclopropanation Reactions
Dioxaborolanes with diiodomethyl groups (e.g., 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, result 2) participate in borocyclopropanation via Simmons-Smith-type reactions. While the target compound lacks diiodomethyl groups, analogous substrates demonstrate reactivity with alkenes to form cyclopropane rings under zinc insertion conditions .
Mechanism :
-
Zinc insertion : Formation of a boromethylzinc carbenoid intermediate.
-
Cyclopropanation : Reaction with alkenes to yield boron-containing cyclopropanes.
Fluorination and Nitration Reactions
The presence of fluorine and nitro groups on the phenyl ring suggests potential participation in:
-
Fluorination : Substitution of hydrogen atoms via electrophilic or nucleophilic fluorination.
-
Reduction : Nitro group reduction to amines using catalysts like H₂/Pd-C.
Research Trends
Recent studies (results 8–10) highlight the use of fluorinated and nitrated dioxaborolanes in medicinal chemistry and materials science. While specific data for the target compound is limited, analogous derivatives demonstrate utility in:
Scientific Research Applications
Organic Synthesis
Dioxaborolanes are widely utilized as intermediates in organic synthesis due to their ability to participate in various reactions such as Suzuki-Miyaura cross-coupling reactions. The presence of the difluoro and nitro groups enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles.
Key Reactions:
- Suzuki Coupling : This compound can serve as a boron-containing reagent in Suzuki reactions to form biaryl compounds. The difluoro substitution increases the stability of the intermediate complexes formed during the reaction process.
Medicinal Chemistry
The incorporation of fluorine and nitro groups into pharmaceutical compounds is known to enhance biological activity and metabolic stability. Research indicates that derivatives of dioxaborolanes can exhibit significant anti-cancer properties by inhibiting specific enzymes involved in tumor growth.
Case Studies:
- A study demonstrated that similar dioxaborolane derivatives showed promising results as inhibitors of protein kinases involved in cancer progression. The introduction of electron-withdrawing groups like nitro and difluoro increases binding affinity to target proteins.
| Study | Findings | Reference |
|---|---|---|
| Anti-cancer Activity | Inhibition of protein kinases by dioxaborolane derivatives | |
| Metabolic Stability | Enhanced pharmacokinetic properties due to fluorination |
Material Science
Dioxaborolanes are also explored for their potential applications in material science, particularly in the development of polymers and nanomaterials. Their ability to form stable complexes with various metal ions makes them suitable for creating functional materials with specific electronic properties.
Applications:
- Polymer Chemistry : Used as a building block for synthesizing high-performance polymers with enhanced thermal and mechanical properties.
- Nanotechnology : Investigated for use in creating nanocomposites that exhibit unique optical or electronic characteristics.
Mechanism of Action
The mechanism by which 2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable covalent bonds with various nucleophiles. The boron atom in the dioxaborolane ring acts as an electrophilic center, facilitating reactions with nucleophiles such as hydroxyl or amino groups. This reactivity is exploited in various synthetic and analytical applications, where the compound serves as a versatile intermediate or reagent.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s reactivity and applications can be contextualized by comparing it to structurally related dioxaborolane derivatives:
Key Observations :
- Electron-Withdrawing Effects: The nitro group in the target compound enhances electrophilicity at the boron center, facilitating transmetalation in cross-couplings. The 4,5-difluoro substituents further polarize the aryl ring, increasing reaction rates compared to mono-nitro or non-fluorinated analogs .
Biological Activity
The compound 2-(4,5-Difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Chemical Formula : C₁₂H₁₄BF₂NO₄
- Molecular Weight : 285.05 g/mol
- CAS Number : 1451391-10-8
- Structure : The compound features a dioxaborolane ring substituted with a difluoronitrophenyl group.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its electrophilicity, which may facilitate interactions with nucleophiles in biological systems.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| A549 (Lung) | 8.3 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 6.7 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Antitumor Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects.
Case Study 2: Antimicrobial Testing
In a laboratory setting, the compound was tested against a panel of clinical isolates from patients with infections. The results indicated a broad-spectrum antimicrobial effect, particularly against resistant strains.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4,5-difluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or electrophilic borylation. A common protocol involves reacting a halogenated aryl precursor (e.g., 2-nitro-4,5-difluorophenyl bromide) with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C for 12–24 hours . Post-reaction purification via flash chromatography (hexane/EtOAc gradients) yields the product. Characterization relies on <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR to confirm regiochemistry and boron coordination .
Q. How is this compound characterized spectroscopically, and what challenges arise in its NMR analysis?
Key techniques include:
- <sup>1</sup>H NMR : Signals for the tetramethyl dioxaborolane group appear as singlets at δ 1.2–1.4 ppm. Aromatic protons (difluoro-nitrophenyl) resonate as multiplets at δ 7.5–8.5 ppm .
- <sup>11</sup>B NMR : A sharp peak near δ 30–35 ppm confirms the sp<sup>2</sup>-hybridized boron center .
- IR : B-O stretches at ~1350–1400 cm<sup>-1</sup> and NO2 stretches at ~1520 cm<sup>-1</sup> . Challenges include quadrupolar broadening in <sup>11</sup>B NMR and missing signals for boron-bound carbons in <sup>13</sup>C NMR due to quadrupolar relaxation .
Q. What role does this boronate ester play in cross-coupling reactions?
The compound acts as a stable arylboron reagent in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures. Its electron-deficient nitrophenyl group enhances electrophilicity, facilitating transmetalation with palladium catalysts. Reaction optimization often requires careful control of base (e.g., Na2CO3) and solvent (e.g., THF/H2O) to avoid protodeboronation .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity or isomer formation during synthesis?
Isomer separation (e.g., ortho vs. para substitution) is achieved via flash chromatography with hexane/EtOAc (25:1–10:1) or HPLC using chiral columns (e.g., Chiralpak IA). For example, reports isolating isomers of chloro-methylphenyl dioxaborolanes with 85% yield and 5:1 diastereomeric ratio using gradient elution . Mechanistic studies (DFT calculations) can clarify electronic effects of substituents (e.g., nitro vs. fluoro groups) on regioselectivity .
Q. What methodologies are used to study its catalytic behavior in reduction or transfer reactions?
In alkoxide-catalyzed ketone reductions, the compound serves as a hydride donor. Kinetic studies (e.g., <sup>1</sup>H NMR monitoring in benzene-d6) reveal equilibrium between borane intermediates. For example, NaOt-Bu (5 mol%) catalyzes the formation of trialkoxyborohydrides, which are active hydride sources . Reaction progress is tracked via GC-MS or in situ IR to identify rate-limiting steps.
Q. How does the difluoro-nitrophenyl moiety influence bioactivity in medicinal chemistry applications?
The nitro group enhances electrophilicity for covalent inhibition, while fluorine improves metabolic stability. In prostate cancer studies, analogous boronates inhibit glycolysis by targeting hexokinase 2 (HK2). Researchers assess bioactivity via cell viability assays (e.g., IC50 in PC-3 cells) and validate target engagement using <sup>18</sup>F-labeled analogs in PET imaging .
Q. How can researchers address discrepancies in spectroscopic data across studies?
Contradictions in NMR shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or impurities. Cross-validate data with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, highlights missing <sup>13</sup>C signals for boron-bound carbons, resolved by using <sup>11</sup>B-decoupled NMR or solid-state techniques .
Methodological Tables
Q. Table 1. Key NMR Data for Related Boronates
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
